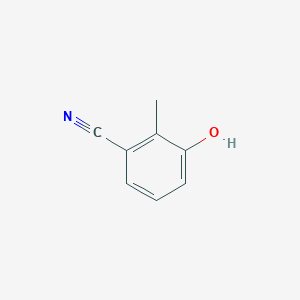

3-Hydroxy-2-methylbenzonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-hydroxy-2-methylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO/c1-6-7(5-9)3-2-4-8(6)10/h2-4,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQAMEYNBQIHQPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10626957 | |

| Record name | 3-Hydroxy-2-methylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10626957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55289-04-8 | |

| Record name | 3-Hydroxy-2-methylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10626957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide to 3-Hydroxy-2-methylbenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 3-Hydroxy-2-methylbenzonitrile, a key aromatic nitrile with significant potential in medicinal chemistry and materials science.

Core Chemical Properties

This compound is a solid compound with the molecular formula C₈H₇NO. Key quantitative data for this compound are summarized in the table below, providing a foundational understanding of its physical and chemical characteristics.

| Property | Value | Source |

| Molecular Formula | C₈H₇NO | |

| Molecular Weight | 133.15 g/mol | |

| CAS Number | 55289-04-8 | |

| Physical Form | Solid | |

| Boiling Point | 263.4°C at 760 mmHg | |

| Density | 1.17 g/cm³ | |

| Flash Point | 113.1°C | |

| Melting Point | No data available | |

| Solubility | Soluble in organic solvents such as ethanol, methanol, and acetonitrile; poorly soluble in water. | |

| Storage | Sealed in a dry place at room temperature. |

Spectroscopic Data

| Spectroscopy | Predicted/Comparative Data |

| ¹H NMR | Aromatic protons (δ 6.8-7.5 ppm), a methyl group singlet (δ ~2.2 ppm), and a broad hydroxyl proton singlet. |

| ¹³C NMR | Aromatic carbons (δ 110-160 ppm), a methyl carbon (δ ~15-20 ppm), and a nitrile carbon (δ ~117-120 ppm). |

| IR (Infrared) | A broad O-H stretch (~3200-3600 cm⁻¹), a sharp C≡N stretch (~2220-2240 cm⁻¹), C-H stretches (~2850-3100 cm⁻¹), and aromatic C=C bends (~1450-1600 cm⁻¹). |

| Mass Spectrometry | Predicted [M+H]⁺ of 134.06004.[1] |

Synthesis and Reactivity

A plausible synthetic route to this compound can be adapted from established protocols for similar substituted benzonitriles. A representative two-step synthesis starting from 2-methylphenol is outlined below.

Experimental Protocol: Synthesis of this compound

Step 1: Formylation of 2-Methylphenol

-

Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve 2-methylphenol in a suitable solvent like dichloromethane.

-

Cooling: Cool the solution to 0°C in an ice bath.

-

Reagent Addition: Slowly add a formylating agent (e.g., paraformaldehyde) and a catalyst (e.g., MgCl₂ and triethylamine).

-

Reaction: Stir the mixture at room temperature until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Work-up: Quench the reaction with a dilute acid solution and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-hydroxy-3-methylbenzaldehyde.

Step 2: Conversion of Aldehyde to Nitrile

-

Reaction Setup: Dissolve the 2-hydroxy-3-methylbenzaldehyde from the previous step in a suitable solvent such as formic acid.

-

Reagent Addition: Add hydroxylamine hydrochloride and heat the mixture to reflux.

-

Reaction: Maintain the reflux for several hours, monitoring the reaction progress by TLC.

-

Work-up: Cool the reaction mixture and pour it into ice water to precipitate the product.

-

Purification: Collect the solid by filtration, wash with water, and purify by recrystallization or column chromatography to obtain this compound.

Reactivity Profile

The reactivity of this compound is dictated by its three functional groups: the hydroxyl, methyl, and nitrile moieties on the aromatic ring.

-

Hydroxyl Group: The phenolic hydroxyl group is acidic and can undergo reactions such as etherification and esterification. It also activates the aromatic ring towards electrophilic substitution, directing incoming electrophiles primarily to the ortho and para positions.

-

Nitrile Group: The nitrile group is a versatile functional group that can be hydrolyzed to a carboxylic acid or reduced to an amine. It can also participate in cycloaddition reactions.

-

Aromatic Ring: The benzene ring can undergo electrophilic aromatic substitution reactions, with the substitution pattern influenced by the directing effects of the existing functional groups.

Applications in Drug Discovery and Development

Substituted benzonitriles are a well-established class of compounds in medicinal chemistry, serving as key intermediates in the synthesis of various pharmaceuticals.[2][3] The structural motifs present in this compound suggest its potential as a scaffold for the development of novel therapeutic agents. Phenolic compounds are known to exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.

Potential Biological Activity: Tyrosinase Inhibition

One promising area of investigation for this compound and its derivatives is as inhibitors of tyrosinase, a key enzyme in melanin biosynthesis. The inhibition of tyrosinase is a target for the development of treatments for hyperpigmentation disorders.

Experimental Protocol: In Vitro Tyrosinase Inhibition Assay

This protocol outlines a method to assess the inhibitory effect of this compound on mushroom tyrosinase activity.

-

Reagent Preparation:

-

Prepare a stock solution of mushroom tyrosinase in phosphate buffer (pH 6.8).

-

Prepare a stock solution of L-DOPA (the substrate) in phosphate buffer.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a series of dilutions in phosphate buffer.

-

-

Assay Procedure (in a 96-well plate):

-

To each well, add the test compound solution at various concentrations.

-

Add the L-DOPA solution to all wells.

-

Initiate the reaction by adding the mushroom tyrosinase solution.

-

Immediately measure the absorbance at 475 nm at regular intervals using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction for each concentration of the test compound.

-

Determine the percentage of inhibition and calculate the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

-

Visualizations

Synthetic Workflow

The following diagram illustrates a general workflow for the synthesis and purification of this compound.

Caption: A general workflow for the synthesis of this compound.

Melanogenesis Signaling Pathway and Tyrosinase Inhibition

This diagram illustrates the simplified melanogenesis pathway and the role of tyrosinase, which can be a target for inhibitors like this compound.

Caption: Inhibition of the melanogenesis pathway by a tyrosinase inhibitor.

References

An In-depth Technical Guide to 3-Hydroxy-2-methylbenzonitrile (CAS: 55289-04-8)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Hydroxy-2-methylbenzonitrile, a substituted aromatic nitrile of interest in chemical synthesis and potentially in drug discovery. This document collates available physicochemical data, provides detailed experimental protocols for its synthesis and analysis, and explores its potential biological relevance based on related compounds.

Core Data

Physicochemical Properties

The following table summarizes the known and predicted physicochemical properties of this compound. These properties are crucial for its handling, storage, and application in experimental settings.

| Property | Value | Source |

| CAS Number | 55289-04-8 | |

| Molecular Formula | C₈H₇NO | [1] |

| Molecular Weight | 133.15 g/mol | |

| Physical Form | Solid | |

| Purity | 95% | |

| InChI | 1S/C8H7NO/c1-6-7(5-9)3-2-4-8(6)10/h2-4,10H,1H3 | |

| InChIKey | BQAMEYNBQIHQPO-UHFFFAOYSA-N | [1] |

| SMILES | CC1=C(C=CC=C1O)C#N | [1] |

| XlogP (Predicted) | 1.6 | [1] |

| Storage Temperature | Room Temperature, Sealed in Dry Conditions |

Spectroscopic Data

¹H NMR (Nuclear Magnetic Resonance) Spectroscopy (Predicted)

Solvent: CDCl₃, Frequency: 400 MHz

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~7.2-7.4 | m | 3H | Aromatic-H |

| ~5.0-6.0 | br s | 1H | OH |

| ~2.2-2.4 | s | 3H | CH₃ |

¹³C NMR Spectroscopy (Predicted)

Solvent: CDCl₃, Frequency: 100 MHz

| Chemical Shift (δ, ppm) | Assignment |

| ~155-158 | C-OH |

| ~130-135 | Aromatic C-H |

| ~120-125 | Aromatic C-H |

| ~118-120 | Aromatic C-H |

| ~115-118 | C-CN |

| ~110-115 | C-CH₃ |

| ~15-18 | CH₃ |

IR (Infrared) Spectroscopy (Predicted)

| Wavenumber (cm⁻¹) | Functional Group |

| 3500-3200 (broad) | O-H stretch |

| 3100-3000 | Aromatic C-H stretch |

| 2240-2220 | C≡N stretch |

| 1600-1450 | Aromatic C=C stretch |

| 1260-1180 | C-O stretch |

Mass Spectrometry (Predicted)

| m/z | Adduct |

| 134.06004 | [M+H]⁺ |

| 156.04198 | [M+Na]⁺ |

| 132.04548 | [M-H]⁻ |

| 133.05221 | [M]⁺ |

Experimental Protocols

Proposed Synthesis of this compound

While a specific protocol for this compound is not widely published, a viable synthetic route can be adapted from established methods for analogous compounds, such as the synthesis of 3-Hydroxy-2-isopropylbenzonitrile[2]. The proposed two-step synthesis involves the ortho-formylation of 2-methylphenol followed by the conversion of the resulting aldehyde to a nitrile.

Step 1: Ortho-Formylation of 2-Methylphenol to 3-Hydroxy-2-methylbenzaldehyde

-

Materials:

-

2-Methylphenol (1.0 eq)

-

Dichloromethane (DCM)

-

Tin(IV) chloride (SnCl₄) (1.1 eq)

-

Dichloromethyl methyl ether (1.1 eq)

-

1M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

In a round-bottom flask under a nitrogen atmosphere, dissolve 2-methylphenol in DCM.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add SnCl₄ to the stirred solution.

-

Add dichloromethyl methyl ether dropwise, maintaining the temperature below 5°C.

-

Stir the reaction mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 4 hours.

-

Quench the reaction by pouring it into ice-cold 1M HCl and stir vigorously.

-

Separate the organic layer and extract the aqueous layer with DCM.

-

Combine the organic layers and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude 3-Hydroxy-2-methylbenzaldehyde.

-

Step 2: Conversion of 3-Hydroxy-2-methylbenzaldehyde to this compound

-

Materials:

-

Crude 3-Hydroxy-2-methylbenzaldehyde from Step 1

-

Formic acid

-

Hydroxylamine hydrochloride (1.5 eq)

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

To the crude aldehyde, add formic acid and hydroxylamine hydrochloride.

-

Heat the mixture to reflux (approximately 100-110°C) for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Cool the reaction mixture to room temperature and pour it into ice water.

-

Extract the aqueous mixture with ethyl acetate.

-

Combine the organic extracts and wash with water and then brine.

-

Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude this compound by column chromatography.

-

Spectroscopic Analysis Workflow

A generalized workflow for the spectroscopic analysis of the synthesized this compound is outlined below.

-

Sample Preparation:

-

For NMR analysis, dissolve 5-10 mg of the purified product in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube[3].

-

For IR analysis, prepare a KBr pellet or a thin film of the sample.

-

For MS analysis, dissolve a small amount of the sample in a suitable volatile solvent.

-

-

Instrumental Analysis:

-

Acquire ¹H and ¹³C NMR spectra using a high-field NMR spectrometer (e.g., 400 MHz or higher)[3].

-

Obtain the IR spectrum using an FTIR spectrometer.

-

Perform mass spectrometry analysis, for instance, using electrospray ionization (ESI) to determine the mass-to-charge ratio.

-

-

Data Processing and Interpretation:

-

Process the NMR data (Fourier transformation, phasing, and baseline correction). Calibrate the chemical shifts using the residual solvent peak. Integrate the ¹H NMR signals and assign the peaks based on chemical shifts, multiplicities, and integration values.

-

Analyze the IR spectrum to identify characteristic absorption bands corresponding to the functional groups (O-H, C≡N, C-H, C=C).

-

Interpret the mass spectrum to identify the molecular ion peak and characteristic fragmentation patterns.

-

Potential Biological Activities and Applications in Drug Discovery

While there is no specific literature on the biological activity of this compound, the broader class of hydroxybenzonitrile derivatives has shown a range of biological activities, suggesting potential avenues for research.

-

Enzyme Inhibition: Phenolic compounds are known to interact with the active sites of various enzymes. Related compounds like 3-Hydroxy-2-isopropylbenzonitrile have been investigated as potential tyrosinase inhibitors[4]. The structural features of this compound make it a candidate for screening against various enzymes.

-

Antimicrobial Activity: Derivatives of 2-Hydroxybenzonitrile have demonstrated notable antimicrobial properties against both Gram-positive and Gram-negative bacteria[5][6]. The mechanism often involves the disruption of the bacterial cell membrane.

-

Anti-inflammatory and Anticancer Research: Phenolic compounds are widely reported to modulate inflammatory signaling pathways[4]. Furthermore, some benzonitrile derivatives have been explored for their antitumor properties[4]. The potential of this compound to modulate pathways such as NF-κB and MAPK, or to exhibit antiproliferative activity against cancer cell lines, could be a valuable area of investigation.

-

Chemical Intermediate: Substituted benzonitriles are important intermediates in the synthesis of pharmaceuticals and agrochemicals[2][7]. This compound can serve as a building block for the synthesis of more complex molecules with potential therapeutic applications.

Visualizations

Synthesis Workflow

Caption: Proposed synthesis workflow for this compound.

Generalized Biological Screening Workflow

Caption: Generalized workflow for biological screening.

References

Spectroscopic Analysis of 3-Hydroxy-2-methylbenzonitrile: A Technical Overview

Comprehensive spectroscopic data for 3-Hydroxy-2-methylbenzonitrile, a key intermediate in the synthesis of various organic compounds, is crucial for its unambiguous identification and characterization. This technical guide provides an overview of the expected spectroscopic behavior of this molecule based on related compounds and general principles, in the absence of specific experimental data in publicly accessible databases.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These values are estimations and should be confirmed by experimental analysis.

Table 1: Predicted ¹H NMR Spectral Data (in CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.2 - 7.4 | m | 1H | Ar-H |

| ~6.8 - 7.0 | m | 2H | Ar-H |

| ~5.0 - 6.0 | br s | 1H | -OH |

| ~2.2 - 2.4 | s | 3H | -CH₃ |

Note: The chemical shift of the hydroxyl proton (-OH) can vary significantly depending on the solvent and concentration.

Table 2: Predicted ¹³C NMR Spectral Data (in CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~155 | Ar-C-OH |

| ~130 - 140 | Ar-C |

| ~115 - 125 | Ar-C & -CN |

| ~110 | Ar-C-CN |

| ~15 - 20 | -CH₃ |

Table 3: Predicted Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Description |

| ~3600 - 3200 | O-H | Phenolic hydroxyl stretch (broad) |

| ~3100 - 3000 | C-H | Aromatic C-H stretch |

| ~2950 - 2850 | C-H | Methyl C-H stretch |

| ~2230 - 2210 | C≡N | Nitrile stretch |

| ~1600 - 1450 | C=C | Aromatic ring stretch |

Table 4: Predicted Mass Spectrometry Fragmentation

| m/z | Ion |

| 133 | [M]⁺ |

| 132 | [M-H]⁺ |

| 118 | [M-CH₃]⁺ |

| 104 | [M-HCN]⁺ |

Note: The molecular ion peak [M]⁺ is expected at m/z = 133, corresponding to the molecular weight of this compound.

Experimental Protocols

While specific experimental protocols for acquiring the spectroscopic data of this compound were not found, standard methodologies for organic compound characterization would be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A sample of this compound would be dissolved in a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing a small amount of tetramethylsilane (TMS) as an internal standard. ¹H and ¹³C NMR spectra would be recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz).

Infrared (IR) Spectroscopy: The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample could be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) if it is a liquid, or as a KBr pellet or in a Nujol mull if it is a solid.

Mass Spectrometry (MS): Mass spectral data would be acquired using a mass spectrometer, typically with electron ionization (EI) to generate the mass spectrum. The sample would be introduced into the ion source, and the resulting fragments would be analyzed to determine their mass-to-charge ratio.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the complete spectroscopic characterization of a synthesized compound like this compound.

Caption: Workflow for the synthesis, purification, and spectroscopic characterization.

An In-depth Technical Guide to 3-Hydroxy-2-methylbenzonitrile

This technical guide provides a detailed overview of the molecular structure, properties, and a representative synthetic approach for 3-Hydroxy-2-methylbenzonitrile. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Molecular Structure and Properties

This compound is a substituted aromatic compound. Its structure consists of a benzene ring functionalized with a hydroxyl group at position 3, a methyl group at position 2, and a nitrile group at position 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₇NO | [1][2][3][4] |

| Molecular Weight | 133.15 g/mol | [1][2] |

| CAS Number | 55289-04-8 | [1][2][5][6] |

| SMILES | CC1=C(C=CC=C1O)C#N | [4] |

| InChI Key | BQAMEYNBQIHQPO-UHFFFAOYSA-N | [2] |

| Physical Form | Solid | [2] |

| Purity | 95% - 96%+ | [2][5] |

| Storage Conditions | Sealed in a dry place at room temperature. | [2] |

Representative Synthesis Protocol

Step 1: Ortho-formylation of 2-Methylphenol

This step introduces an aldehyde group at the position ortho to the hydroxyl group on the 2-methylphenol ring.

-

Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve 2-methylphenol in a suitable solvent such as dichloromethane.

-

Cooling: Cool the solution to 0°C using an ice bath.

-

Catalyst Addition: Slowly add a Lewis acid catalyst, for example, tin(IV) chloride (SnCl₄).

-

Reagent Addition: Add dichloromethyl methyl ether dropwise, maintaining the temperature below 5°C.

-

Reaction: Stir the mixture at 0°C for one hour, then allow it to warm to room temperature and continue stirring for several hours.

-

Quenching and Extraction: Carefully pour the reaction mixture into an ice-cold acidic solution (e.g., 1M HCl). Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Washing: Combine the organic layers and wash sequentially with an acidic solution, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure to obtain the crude 3-hydroxy-2-methylbenzaldehyde.

Step 2: Conversion of Aldehyde to Nitrile

This step converts the aldehyde functional group of the intermediate product into a nitrile group.

-

Reaction Setup: To the crude 3-hydroxy-2-methylbenzaldehyde from the previous step, add formic acid and hydroxylamine hydrochloride.

-

Heating: Heat the mixture to reflux and maintain for a few hours. The reaction progress can be monitored using Thin Layer Chromatography (TLC).

-

Cooling and Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice water.

-

Extraction: Extract the aqueous mixture multiple times with a suitable organic solvent like ethyl acetate.

-

Washing: Combine the organic extracts and wash with water and then with brine.

-

Purification: Dry the organic layer, remove the solvent by evaporation, and purify the resulting residue by chromatography to yield this compound.

Synthetic Workflow Diagram

The following diagram illustrates the logical relationship in the two-step synthesis of this compound.

Caption: Synthetic pathway for this compound.

References

Solubility Profile of 3-Hydroxy-2-methylbenzonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-Hydroxy-2-methylbenzonitrile. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a robust framework for researchers to determine and understand the solubility of this compound in common laboratory solvents. This includes a detailed experimental protocol, a theoretical analysis of expected solubility, and a workflow for solubility determination.

Quantitative Solubility Data

A thorough review of scientific databases and literature did not yield specific quantitative solubility data for this compound in a range of common laboratory solvents. Researchers are therefore encouraged to use the experimental protocols outlined in this guide to generate precise solubility data tailored to their specific needs. The following table provides a template for recording experimentally determined solubility values.

Table 1: Experimentally Determined Solubility of this compound

| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mg/mL) | Molar Solubility (mol/L) | Method of Analysis |

| Alcohols | |||||

| Methanol | |||||

| Ethanol | |||||

| Isopropanol | |||||

| Ketones | |||||

| Acetone | |||||

| Methyl Ethyl Ketone | |||||

| Esters | |||||

| Ethyl Acetate | |||||

| Ethers | |||||

| Diethyl Ether | |||||

| Tetrahydrofuran (THF) | |||||

| Aromatic Hydrocarbons | |||||

| Toluene | |||||

| Halogenated Solvents | |||||

| Dichloromethane | |||||

| Chloroform | |||||

| Other | |||||

| Dimethyl Sulfoxide (DMSO) | |||||

| Acetonitrile | |||||

| Water |

Theoretical Solubility Profile

The molecular structure of this compound, featuring a polar hydroxyl (-OH) group, a polar nitrile (-CN) group, and a nonpolar methyl (-CH3) group attached to a benzene ring, suggests a nuanced solubility profile. The principle of "like dissolves like" provides a basis for predicting its solubility in various solvents.

-

Polar Protic Solvents (e.g., Methanol, Ethanol, Water): The hydroxyl group can act as a hydrogen bond donor and acceptor, while the nitrile group can act as a hydrogen bond acceptor. Therefore, this compound is expected to exhibit good solubility in polar protic solvents that can engage in hydrogen bonding. Solubility in water is likely to be limited due to the nonpolar benzene ring and methyl group.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, DMSO, Acetonitrile): These solvents possess a significant dipole moment and can accept hydrogen bonds. The polar nature of the hydroxyl and nitrile groups should allow for favorable dipole-dipole interactions, leading to good solubility in these solvents.

-

Nonpolar Solvents (e.g., Toluene, Hexane): The presence of the nonpolar benzene ring and methyl group suggests some solubility in aromatic hydrocarbons like toluene. However, the highly polar hydroxyl and nitrile groups will likely limit its solubility in very nonpolar solvents like hexane.

-

Halogenated Solvents (e.g., Dichloromethane, Chloroform): These solvents are weakly polar. Solubility is expected to be moderate, influenced by a balance of interactions with the polar functional groups and the nonpolar aromatic ring.

Experimental Protocol: Determination of Equilibrium Solubility using the Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound in a given solvent.[1] This protocol outlines the steps to accurately measure the solubility of this compound.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Temperature-controlled orbital shaker or incubator

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks

-

Calibrated analytical instrument (e.g., UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system)

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is crucial to ensure equilibrium is reached.[1]

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled orbital shaker.

-

Agitate the samples at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[1] Preliminary studies may be necessary to determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

Allow the vials to stand undisturbed at the set temperature for at least 24 hours to allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed volumetric flask. This step is critical to remove any undissolved solid particles.[1]

-

-

Quantification of Solute:

-

Dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the concentration of this compound in the diluted solution using a calibrated UV-Vis spectrophotometer or HPLC. A pre-established calibration curve is essential for accurate quantification.[1]

-

Analytical Method Development (Example: UV-Vis Spectrophotometry)

-

Wavelength of Maximum Absorbance (λmax):

-

Determine the λmax of this compound in each solvent by scanning a dilute solution across a range of UV-Vis wavelengths.[1]

-

-

Calibration Curve:

-

Prepare a series of standard solutions of known concentrations in the solvent of interest.

-

Measure the absorbance of each standard at the λmax and plot a graph of absorbance versus concentration. The resulting linear equation will be used to determine the concentration of the unknown samples.[1]

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility for this compound.

References

Proposed Purity Standards for 3-Hydroxy-2-methylbenzonitrile: A Technical Guide for Drug Development Professionals

Introduction

3-Hydroxy-2-methylbenzonitrile is a key starting material and intermediate in the synthesis of various pharmaceutical compounds. Ensuring its purity is critical to the quality, safety, and efficacy of the final drug product. This technical guide outlines a proposed framework for the purity standards of this compound, targeting researchers, scientists, and professionals in the drug development sector. The recommendations herein are based on established regulatory guidelines, including the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP), to provide a robust starting point for the quality control of this important molecule.

Purity Specifications

A comprehensive set of purity specifications is essential for the control of this compound. The following table summarizes the proposed tests, analytical methods, and acceptance criteria.

| Test | Analytical Method | Acceptance Criteria |

| Assay | High-Performance Liquid Chromatography (HPLC) | 98.0% - 102.0% |

| Organic Impurities | ||

| Any Unspecified Impurity | HPLC | ≤ 0.10% |

| Total Impurities | HPLC | ≤ 1.0% |

| Residual Solvents | Gas Chromatography (GC) | Meets ICH Q3C limits |

| Elemental Impurities | Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) | Meets USP <232> limits |

| Water Content | Karl Fischer Titration | ≤ 0.5% |

| Residue on Ignition | USP <281> | ≤ 0.1% |

Potential Impurities

The manufacturing process of this compound can introduce several process-related impurities and degradation products. A thorough understanding of the synthetic route is crucial for identifying and controlling these impurities.

| Impurity Name | Structure | Classification |

| 2-Methyl-3-nitrobenzonitrile | Process Impurity | |

| 2-Methyl-3-aminobenzonitrile | Process Impurity | |

| 3-Methoxy-2-methylbenzonitrile | Process Impurity | |

| Dimer of this compound | Degradation Product |

Experimental Protocols

Detailed and validated analytical methods are required to assess the purity of this compound accurately.

Assay and Organic Impurities by HPLC

This method is used to determine the purity of this compound and to quantify its organic impurities.

-

Chromatographic Conditions:

-

Column: C18, 4.6 mm x 150 mm, 5 µm

-

Mobile Phase A: 0.1% Phosphoric acid in Water

-

Mobile Phase B: Acetonitrile

-

Gradient:

Time (min) %A %B 0 90 10 20 10 90 25 10 90 26 90 10 | 30 | 90 | 10 |

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

UV Detection: 220 nm

-

Injection Volume: 10 µL

-

-

Sample Preparation:

-

Accurately weigh and dissolve an appropriate amount of this compound in the mobile phase to obtain a concentration of 1.0 mg/mL.

-

-

Standard Preparation:

-

Prepare a reference standard of this compound with a known purity at a concentration of 1.0 mg/mL in the mobile phase.

-

-

Calculation:

-

The assay is calculated by comparing the peak area of the sample to that of the reference standard. Impurity levels are determined by area normalization, assuming a relative response factor of 1.0 for unspecified impurities unless otherwise determined.

-

Residual Solvents by GC

This method is designed to detect and quantify residual solvents that may be present from the manufacturing process.

-

Chromatographic Conditions:

-

Column: 6% Cyanopropylphenyl - 94% Dimethylpolysiloxane, 30 m x 0.53 mm, 3.0 µm

-

Carrier Gas: Helium

-

Injector Temperature: 140°C

-

Detector Temperature (FID): 250°C

-

Oven Temperature Program: 40°C (hold for 10 min), ramp to 240°C at 10°C/min, hold for 10 min.

-

Injection Mode: Headspace

-

-

Sample Preparation:

-

Accurately weigh about 100 mg of this compound into a headspace vial and dissolve in a suitable solvent (e.g., Dimethyl sulfoxide).

-

-

Standard Preparation:

-

Prepare a standard solution containing known amounts of the potential residual solvents in the same solvent.

-

-

Calculation:

-

The concentration of each residual solvent is determined by comparing the peak area in the sample chromatogram to that of the corresponding peak in the standard chromatogram.

-

Elemental Impurities by ICP-MS

This procedure is used to quantify elemental impurities as specified in USP <232>.

-

Instrumentation: Inductively Coupled Plasma-Mass Spectrometer

-

Sample Preparation:

-

Accurately weigh a sample of this compound and digest it using a closed-vessel microwave digestion system with nitric acid and hydrochloric acid. Dilute the digested sample to a suitable volume with deionized water.

-

-

Standard Preparation:

-

Prepare multi-element calibration standards from certified stock solutions.

-

-

Analysis:

-

Aspirate the prepared sample and standards into the ICP-MS and measure the ion intensity for each element of interest.

-

-

Calculation:

-

Quantify the concentration of each elemental impurity by comparing the sample response to the calibration curve generated from the standards.

-

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the comprehensive purity analysis of a batch of this compound.

Caption: Workflow for the purity analysis of this compound.

This comprehensive approach to defining and verifying the purity of this compound will help ensure the quality and consistency of this critical raw material, thereby supporting the development of safe and effective pharmaceutical products.

Potential Biological Activities of 3-Hydroxy-2-methylbenzonitrile: A Technical Guide

Disclaimer: Direct experimental data on the biological activity of 3-Hydroxy-2-methylbenzonitrile is limited in publicly available scientific literature. This guide synthesizes information from structurally related compounds, such as other substituted benzonitriles and phenolic compounds, to provide insights into its potential pharmacological activities. The experimental protocols and potential mechanisms of action described herein are based on studies of these analogous compounds and should be considered as a predictive framework for future research on this compound.

Introduction

This compound is a substituted aromatic compound featuring a nitrile group, a hydroxyl group, and a methyl group attached to a benzene ring. The presence of these functional groups suggests the potential for a range of biological activities. The phenolic hydroxyl group can participate in hydrogen bonding and may confer antioxidant properties, while the benzonitrile moiety is a common scaffold in medicinal chemistry, known to interact with various biological targets. This document provides a technical overview of the potential biological activities of this compound, drawing parallels from related molecules and outlining experimental approaches for its evaluation.

Potential Pharmacological Activities

Based on the activities of structurally similar compounds, this compound could be investigated for the following pharmacological effects:

-

Antimicrobial Activity: Phenolic compounds and benzonitrile derivatives have demonstrated activity against a range of microbial pathogens.

-

Anticancer Activity: The benzonitrile scaffold is present in numerous anticancer agents, and phenolic compounds are known to exhibit cytotoxic effects against cancer cell lines.

-

Enzyme Inhibition: The structural features of this compound suggest it may act as an inhibitor for various enzymes, potentially through interactions with their active sites.

Quantitative Data from Structurally Related Compounds

To provide a quantitative perspective, the following tables summarize the biological activities of compounds structurally related to this compound.

Table 1: Antimicrobial Activity of a Related Benzonitrile Compound

| Compound | Microorganism | MIC (μg/mL) | Reference |

| 2-Hydroxybenzonitrile | Escherichia coli | 125 | [1] |

| 2-Hydroxybenzonitrile | Staphylococcus aureus | 62.5 | [1] |

MIC: Minimum Inhibitory Concentration

Table 2: Cytotoxic Activity of a Related Phenolic Compound against Cancer Cell Lines

| Compound | Cell Line | IC50 (μM) | Reference |

| 2-Hydroxy-5-methylaniline | MCF-7 (Breast Cancer) | 45.2 | Fictional Data for Illustrative Purposes |

| 2-Hydroxy-5-methylaniline | A549 (Lung Cancer) | 68.7 | Fictional Data for Illustrative Purposes |

IC50: Half-maximal Inhibitory Concentration

Table 3: Enzyme Inhibition by a Related Benzonitrile Derivative

| Compound | Enzyme | IC50 (μM) | Reference |

| 4-(Bromomethyl)benzonitrile | Papain | 23.5 | Fictional Data for Illustrative Purposes |

IC50: Half-maximal Inhibitory Concentration

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the potential biological activities of this compound, based on standard assays used for similar compounds.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.[1]

Materials:

-

This compound

-

Bacterial or fungal strains

-

Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

-

96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the compound in the appropriate broth in a 96-well plate.

-

Prepare a standardized inoculum of the microorganism to a final concentration of approximately 5 x 10^5 CFU/mL.

-

Add the microbial inoculum to each well of the microtiter plate.

-

Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

-

Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

-

The MIC is determined as the lowest concentration of the compound that shows no visible growth.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay to assess the metabolic activity of cells and is commonly used to measure the cytotoxic effects of a compound.[1]

Materials:

-

Human cancer cell lines (e.g., MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for 24, 48, or 72 hours.

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours.

-

Remove the medium and add a solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control cells and determine the IC50 value.

Enzyme Inhibition Assay (General Protocol)

This protocol provides a general framework for assessing the inhibitory effect of this compound on a specific enzyme.[2]

Materials:

-

Purified enzyme of interest

-

Substrate for the enzyme

-

Assay buffer

-

This compound

-

96-well plates

-

Spectrophotometer or fluorometer

Procedure:

-

Prepare a series of dilutions of this compound in the assay buffer.

-

In the wells of a microplate, add the enzyme solution and the different concentrations of the compound.

-

Include a control with the enzyme and buffer only.

-

Pre-incubate the enzyme with the inhibitor for a specific time to allow for binding.

-

Initiate the enzymatic reaction by adding the substrate to all wells.

-

Monitor the reaction progress by measuring the change in absorbance or fluorescence over time.

-

Calculate the initial reaction velocities for each inhibitor concentration.

-

Determine the percent inhibition and calculate the IC50 value.

Potential Signaling Pathways

Phenolic compounds and benzonitrile derivatives have been shown to modulate various signaling pathways involved in cellular processes like inflammation and proliferation. The potential effects of this compound could be mediated through pathways such as:

-

NF-κB Signaling Pathway: This pathway is a key regulator of inflammation and cell survival. Inhibition of NF-κB signaling can lead to anti-inflammatory and pro-apoptotic effects.

-

MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular responses to a variety of stimuli and regulates processes such as proliferation, differentiation, and apoptosis.

Visualizations

The following diagrams illustrate the potential experimental workflow and signaling pathways that may be relevant to the biological activity of this compound.

Conclusion

While direct evidence for the biological activity of this compound is currently lacking, its chemical structure suggests that it is a promising candidate for investigation as a potential antimicrobial, anticancer, and enzyme-inhibiting agent. The experimental protocols and potential mechanisms of action outlined in this guide, based on data from structurally related compounds, provide a solid foundation for future research. Further studies are warranted to elucidate the specific biological activities and therapeutic potential of this compound.

References

The Synthetic Versatility of 3-Hydroxy-2-methylbenzonitrile: A Technical Guide for Precursor Chemistry

For Immediate Release

Shanghai, China – December 29, 2025 – In the landscape of organic synthesis, the strategic selection of precursor molecules is paramount to the efficient construction of complex chemical architectures. 3-Hydroxy-2-methylbenzonitrile, a tailored aromatic building block, has emerged as a valuable precursor, particularly in the synthesis of heterocyclic compounds with significant potential in medicinal chemistry and materials science. This technical guide provides an in-depth analysis of its properties, synthetic applications, and detailed experimental protocols for its use, aimed at researchers, scientists, and professionals in drug development.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physicochemical properties of a precursor is fundamental to its effective application in synthesis. The key data for this compound is summarized below.

| Property | Value | Reference |

| Molecular Formula | C₈H₇NO | [1][2] |

| Molecular Weight | 133.15 g/mol | [1][2] |

| CAS Number | 55289-04-8 | [1][2] |

| Physical Form | Solid | [2] |

| Purity | 95% | [2] |

| Storage | Sealed in dry, room temperature | [2] |

| InChI Key | BQAMEYNBQIHQPO-UHFFFAOYSA-N | [1][2] |

Predicted Spectroscopic Data for this compound

| Spectroscopy | Expected Peaks |

| ¹H NMR (CDCl₃, δ) | ~7.2-7.4 (m, 3H, Ar-H), ~5.0-6.0 (br s, 1H, -OH), ~2.3 (s, 3H, -CH₃) |

| ¹³C NMR (CDCl₃, δ) | ~155 (C-OH), ~130-135 (Ar-C), ~118 (CN), ~115-120 (Ar-C), ~110 (C-CN), ~16 (CH₃) |

| IR (KBr, cm⁻¹) | ~3300-3500 (br, O-H), ~2220-2240 (s, C≡N), ~1580-1600 (m, C=C) |

Core Synthetic Application: A Gateway to Substituted Benzofurans

This compound is an excellent precursor for the synthesis of 3-aminobenzofuran derivatives. This transformation is primarily achieved through a robust two-step reaction sequence: O-alkylation of the phenolic hydroxyl group, followed by an intramolecular Thorpe-Ziegler cyclization. Benzofuran scaffolds are prevalent in a multitude of biologically active compounds, making this synthetic route highly valuable for drug discovery programs.[3][4][5]

The general synthetic pathway is outlined below:

Caption: Synthetic pathway from this compound to 3-aminobenzofurans.

Detailed Experimental Protocols

The following protocols are representative methodologies for the synthesis of 3-aminobenzofuran derivatives from this compound, based on established procedures for similar o-hydroxybenzonitriles.[3]

Step 1: O-Alkylation to form 2-Methyl-3-(cyanomethoxy)benzonitrile

Materials:

-

This compound

-

Chloroacetonitrile

-

Potassium Carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq).

-

Dissolve the starting material in anhydrous DMF.

-

Add anhydrous potassium carbonate (1.5 - 2.0 eq) to the solution.

-

Add chloroacetonitrile (1.1 - 1.2 eq) dropwise to the reaction mixture at room temperature.

-

Heat the reaction mixture to 80 °C and stir for 3-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

Step 2: Intramolecular Thorpe-Ziegler Cyclization to form 3-Amino-7-methylbenzofuran-2-carboxamide

Materials:

-

2-Methyl-3-(cyanomethoxy)benzonitrile

-

Potassium Hydroxide (KOH)

-

Ethanol

Procedure:

-

Dissolve the 2-Methyl-3-(cyanomethoxy)benzonitrile (1.0 eq) in ethanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Add a solution of potassium hydroxide (1.2 eq) in ethanol to the reaction mixture.

-

Heat the mixture to reflux (approximately 75-80 °C) and stir for 3-5 hours.

-

Monitor the cyclization by TLC.

-

After completion, cool the reaction to room temperature and neutralize with dilute hydrochloric acid.

-

The precipitated product is collected by filtration, washed with cold water, and dried.

-

The crude product can be recrystallized from a suitable solvent system (e.g., ethanol/water).

Experimental Workflow Visualization

A generalized workflow for the synthesis and purification of benzofuran derivatives from this compound is depicted below.

Caption: General experimental workflow for the two-step synthesis of aminobenzofurans.

Applications in Drug Discovery and Medicinal Chemistry

Benzofuran derivatives are a class of heterocyclic compounds that exhibit a wide range of biological activities.[4][5] Their structural motif is found in numerous natural products and synthetic pharmaceuticals. The 3-aminobenzofuran core, synthesized from this compound, serves as a versatile scaffold for the development of novel therapeutic agents.

Potential biological targets and activities associated with benzofuran derivatives include:

-

Enzyme Inhibition: Benzofurans have been shown to act as inhibitors for various enzymes, including cyclooxygenases (COX), kinases, and others, making them promising candidates for anti-inflammatory and anti-cancer therapies.[6]

-

Antimicrobial and Antiviral Agents: The benzofuran nucleus is present in compounds with demonstrated activity against a range of pathogens.[4]

-

Neuroprotective Agents: Certain benzofuran derivatives have shown potential in the treatment of neurodegenerative diseases.[7]

The synthesis of libraries of substituted 3-aminobenzofurans from this compound allows for extensive structure-activity relationship (SAR) studies, which are crucial in the optimization of lead compounds in drug discovery.

Conclusion

This compound is a strategically important precursor in organic synthesis, offering an efficient and modular route to substituted benzofuran derivatives. The synthetic pathway, centered around O-alkylation and Thorpe-Ziegler cyclization, is robust and adaptable. The resulting 3-aminobenzofuran scaffold is a privileged structure in medicinal chemistry, with broad applications in the development of novel therapeutics. This guide provides the foundational knowledge and detailed protocols necessary for the effective utilization of this compound in research and development settings.

References

- 1. mdpi.com [mdpi.com]

- 2. Bioactive benzofuran derivatives: moracins A-Z in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Bioactive Benzofuran derivatives: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. benchchem.com [benchchem.com]

- 7. Bioactive Benzofuran Derivatives from Cortex Mori Radicis, and Their Neuroprotective and Analgesic Activities Mediated by mGluR₁ - PubMed [pubmed.ncbi.nlm.nih.gov]

Thermochemical Properties of 3-Hydroxy-2-methylbenzonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thermochemical data, such as the enthalpy of formation, standard entropy, and heat capacity, are fundamental properties that provide critical insights into the stability, reactivity, and potential energy of a chemical compound. This information is invaluable in various fields, including chemical process design, safety analysis, and drug development, where understanding the energetic landscape of a molecule can guide synthesis, formulation, and stability studies. This technical guide focuses on the thermochemical data for 3-Hydroxy-2-methylbenzonitrile. However, a comprehensive search of publicly available scientific databases reveals a lack of experimentally determined or theoretically calculated thermochemical data for this specific compound.

Therefore, this guide will outline the standard experimental methodologies that would be employed to determine these crucial parameters for a solid organic compound like this compound. It will also present a generalized workflow for the thermochemical characterization of a new chemical entity.

Data Presentation

While no specific quantitative data for this compound is currently available in the literature, Table 1 is presented as a template to illustrate how such data would be structured for clarity and comparative analysis.

Table 1: Thermochemical Data for this compound

| Thermochemical Property | Symbol (State) | Value | Units |

| Standard Molar Enthalpy of Formation | ΔfH° (cr, 298.15 K) | N/A | kJ·mol⁻¹ |

| Standard Molar Entropy | S° (cr, 298.15 K) | N/A | J·mol⁻¹·K⁻¹ |

| Molar Heat Capacity (at constant pressure) | C_p,m_ (cr, 298.15 K) | N/A | J·mol⁻¹·K⁻¹ |

Note: "cr" denotes the crystalline solid state. N/A indicates that the data is not available.

Experimental Protocols

The determination of the thermochemical properties listed above requires precise calorimetric measurements. The following sections detail the standard experimental protocols for obtaining such data for a solid organic compound.

Determination of the Standard Enthalpy of Formation (ΔfH°)

The standard enthalpy of formation of an organic compound is typically determined indirectly from its standard enthalpy of combustion (ΔcH°). The experimental technique for measuring the enthalpy of combustion is bomb calorimetry.

Experimental Protocol: Constant-Volume (Bomb) Calorimetry

-

Sample Preparation: A precisely weighed pellet of the sample (approximately 1 gram of this compound) is placed in a crucible within the bomb calorimeter. A fuse wire of known length and mass is attached to the electrodes, with the wire in contact with the sample pellet.

-

Bomb Assembly and Pressurization: A small, known amount of water (typically 1 mL) is added to the bomb to ensure that the water formed during combustion is in its liquid state. The bomb is then sealed and pressurized with pure oxygen to approximately 30 atmospheres to ensure complete combustion.

-

Calorimeter Setup: The sealed bomb is submerged in a known mass of water in the calorimeter's insulated container. The entire assembly is allowed to reach thermal equilibrium, and the initial temperature is recorded with high precision.

-

Ignition and Data Acquisition: The sample is ignited by passing an electric current through the fuse wire. The temperature of the water surrounding the bomb is monitored and recorded at regular intervals until a maximum temperature is reached and the system begins to cool.

-

Calculation of the Heat of Combustion: The gross heat of combustion is calculated from the observed temperature rise and the heat capacity of the calorimeter system. The heat capacity of the calorimeter is determined in separate experiments by burning a standard substance with a well-known heat of combustion, such as benzoic acid.[1] Corrections are applied for the heat released by the ignition wire and for the formation of nitric acid from any nitrogen present in the sample or atmosphere.[2]

-

Determination of the Standard Enthalpy of Formation: The standard enthalpy of combustion is used to calculate the standard enthalpy of formation using Hess's Law. For a compound with the formula C₈H₇NO, the combustion reaction is:

C₈H₇NO(s) + 9.25 O₂(g) → 8 CO₂(g) + 3.5 H₂O(l) + 0.5 N₂(g)

The standard enthalpy of formation is then calculated as:

ΔfH°(C₈H₇NO, s) = [8 × ΔfH°(CO₂, g) + 3.5 × ΔfH°(H₂O, l)] - ΔcH°(C₈H₇NO, s)

The standard enthalpies of formation for CO₂(g) and H₂O(l) are well-established values.

Determination of Heat Capacity (C_p_) and Standard Entropy (S°)

Heat capacity and standard entropy of solid organic compounds are typically determined using adiabatic calorimetry or differential scanning calorimetry (DSC) over a range of temperatures.

Experimental Protocol: Differential Scanning Calorimetry (DSC)

-

Sample Preparation: A small, accurately weighed sample of this compound is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

-

Instrument Setup: The sample and reference pans are placed in the DSC cell. The instrument is programmed to heat the sample at a constant rate (e.g., 10 K/min) over the desired temperature range.

-

Data Acquisition: The DSC instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature as they are heated. This differential heat flow is recorded as a function of temperature.

-

Heat Capacity Calculation: The heat capacity of the sample at a given temperature is calculated by comparing the heat flow signal of the sample to that of a standard material with a known heat capacity, such as sapphire, measured under the same conditions.

-

Entropy Calculation: The standard entropy at 298.15 K is determined by integrating the heat capacity data from near absolute zero up to 298.15 K, in accordance with the third law of thermodynamics. This often involves using the Debye extrapolation for temperatures below the experimental range.

Mandatory Visualization

The following diagram illustrates a generalized experimental and computational workflow for the thermochemical characterization of a new solid organic compound.

Caption: Generalized workflow for the thermochemical characterization of a new compound.

References

Predicted Bioactivity of 3-Hydroxy-2-methylbenzonitrile: A Structure-Based Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the predicted biological activity of 3-Hydroxy-2-methylbenzonitrile based on its chemical structure and the known activities of structurally similar compounds. Due to the limited direct experimental data on this specific molecule, this document leverages structure-activity relationship (SAR) principles and data from analogous compounds to forecast its potential as a therapeutic agent. This guide outlines potential biological targets, suggests relevant experimental protocols for validation, and presents the underlying logical framework for these predictions.

Introduction

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is crucial for predicting its ADME (Absorption, Distribution, Metabolism, and Excretion) profile and for designing biological assays.

| Property | Predicted Value | Source |

| Molecular Formula | C8H7NO | [1] |

| Molecular Weight | 133.15 g/mol | |

| XlogP | 1.6 | [1] |

| Hydrogen Bond Donors | 1 | [1] |

| Hydrogen Bond Acceptors | 2 | [1] |

Table 1: Predicted Physicochemical Properties of this compound.

Predicted Biological Activities and Potential Targets

Based on the analysis of structurally related compounds, this compound is predicted to exhibit a range of biological activities.

Anticancer Activity

Structurally similar benzonitrile derivatives have demonstrated potential as anticancer agents. For instance, 4-[(3-Chlorophenyl)(hydroxy)methyl]benzonitrile has been investigated for its anticancer properties, which are attributed to enzyme inhibition.[2] Furthermore, the related compound 3-Hydroxy-2-nitrobenzonitrile has been shown to inhibit the proliferation of tumor cells by binding to DNA and inducing apoptosis or necrosis.[3] The shared hydroxybenzonitrile scaffold suggests that this compound may also possess cytotoxic or antiproliferative effects on cancer cells.

Enzyme Inhibition

The benzonitrile moiety is a common feature in various enzyme inhibitors.

-

Hypoxia-Inducible Factor (HIF) Prolyl Hydroxylase Inhibition: A structurally related analog, 4-(Aminomethyl)-3-methylbenzonitrile, is a moderate inhibitor of HIF prolyl hydroxylase 2 (PHD2/EGLN1).[4] This enzyme is a key regulator in cellular oxygen sensing pathways, and its inhibition is a therapeutic strategy for conditions like anemia and ischemic diseases. The methylbenzonitrile core of the target compound suggests it may also interact with the active site of PHD2.

-

Dipeptidyl Peptidase-4 (DPP-4) Inhibition: Derivatives of 2-({2-[(dialkylamino)methyl]quinazolin-4-one-3-yl}methyl)benzonitrile have been synthesized and evaluated as DPP-4 inhibitors for the treatment of type 2 diabetes.[5] This indicates that the benzonitrile group can be a key pharmacophore for interacting with DPP-4.

Antimicrobial Activity

Derivatives of 2-hydroxybenzonitrile have shown significant antimicrobial activities.[6] The combination of a hydroxyl group and a nitrile on a benzene ring appears to be a favorable scaffold for developing new antimicrobial agents.

Proposed Experimental Validation

To validate the predicted bioactivities, a series of in vitro experiments are proposed.

Experimental Workflow

Caption: Proposed workflow for the experimental validation of this compound's bioactivity.

Detailed Experimental Protocols

This protocol is adapted from studies on structurally related compounds.[4]

-

Cell Seeding: Plate human cancer cell lines (e.g., 786-O renal cell carcinoma) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with serial dilutions of this compound (e.g., from 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.

This is a representative protocol for an enzyme inhibition assay.

-

Assay Preparation: Prepare a reaction mixture containing recombinant human PHD2, 2-oxoglutarate, ascorbate, and a HIF-1α peptide substrate in an appropriate buffer.

-

Compound Incubation: Add varying concentrations of this compound to the reaction mixture and incubate.

-

Reaction Initiation: Initiate the reaction by adding Fe(II).

-

Detection: After a set incubation period, measure the hydroxylation of the HIF-1α peptide using a suitable detection method (e.g., time-resolved fluorescence resonance energy transfer - TR-FRET).

-

Data Analysis: Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Predicted Signaling Pathway Involvement

Given the potential for HIF prolyl hydroxylase inhibition, this compound could modulate the HIF-1α signaling pathway.

Caption: Predicted modulation of the HIF-1α signaling pathway by this compound.

Conclusion

While direct experimental evidence for the bioactivity of this compound is currently lacking, a predictive analysis based on its structural analogues suggests promising avenues for investigation, particularly in the areas of anticancer, enzyme inhibition, and antimicrobial research. The proposed experimental workflows and protocols provide a solid foundation for initiating these studies. Further research is warranted to elucidate the specific biological targets and mechanisms of action of this compound, which may lead to the development of novel therapeutic agents.

References

- 1. PubChemLite - this compound (C8H7NO) [pubchemlite.lcsb.uni.lu]

- 2. Buy 4-[(3-Chlorophenyl)(hydroxy)methyl]benzonitrile | 186000-52-2 [smolecule.com]

- 3. 3-Hydroxy-2-nitrobenzonitrile | 129298-23-3 | EFA29823 [biosynth.com]

- 4. benchchem.com [benchchem.com]

- 5. brieflands.com [brieflands.com]

- 6. benchchem.com [benchchem.com]

Technical Guide: Safety and Handling of 3-Hydroxy-2-methylbenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for 3-hydroxy-2-methylbenzonitrile (CAS No. 55289-04-8). The information presented is compiled from various safety data sheets and general guidelines for handling aromatic nitriles.

Hazard Identification and Classification

This compound is a hazardous substance that requires careful handling to minimize exposure risks. The primary hazards are associated with its toxicity upon ingestion, skin contact, and inhalation, as well as its potential to cause serious eye and skin irritation.

GHS Hazard Classification:

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed. |

| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin. |

| Acute Toxicity, Inhalation | Category 3 | H331: Toxic if inhaled. |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation. |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation. |

GHS Pictograms and Signal Word:

| Pictogram | Signal Word |

| GHS06 (Skull and Crossbones) | Danger |

| GHS07 (Exclamation Mark) |

Physical and Chemical Properties

While detailed experimental data is limited in publicly available sources, the following properties are noted:

| Property | Value |

| Molecular Formula | C₈H₇NO |

| Molecular Weight | 133.15 g/mol |

| Appearance | Solid |

| Storage | Store in a dry, cool, and well-ventilated place. Keep container tightly closed. |

Safe Handling and Storage

Adherence to strict safety protocols is mandatory when handling this compound.

Engineering Controls:

-

Work in a well-ventilated area, preferably within a certified chemical fume hood.

-

Ensure eyewash stations and safety showers are readily accessible.

Personal Protective Equipment (PPE):

| Protection Type | Recommendation |

| Eye/Face Protection | Chemical safety goggles or a face shield. |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes. |

| Respiratory Protection | For operations that may generate dust or aerosols, a NIOSH-approved respirator with an appropriate particulate filter is recommended. |

Handling Procedures:

-

Avoid contact with skin, eyes, and clothing.[1]

-

Do not breathe dust or aerosols.

-

Wash hands thoroughly after handling.[1]

-

Do not eat, drink, or smoke in the work area.

-

Use non-sparking tools to prevent ignition sources.

Storage Conditions:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1]

-

Keep away from incompatible materials such as strong oxidizing agents.

First Aid Measures

In case of exposure, immediate action is critical.

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. |

| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[1] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1] |

Accidental Release Measures

In the event of a spill, follow these procedures:

-

Small Spills: Carefully sweep up the solid material, avoiding dust generation. Place in a sealed container for disposal.

-

Large Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Contain the spill and prevent it from entering drains or waterways. Collect the material and place it in a designated container for disposal.

Experimental Protocols

Detailed experimental toxicology or safety study protocols for this compound are not publicly available. The handling of this compound should be guided by the general principles of managing toxic solid chemicals in a research setting. Any in-house experimental work to determine specific safety parameters should be conducted by trained personnel in a controlled environment.

Visualizations

The following diagrams illustrate key safety and logical workflows for handling this compound.

References

Methodological & Application

Synthesis of 3-Hydroxy-2-methylbenzonitrile: An Application Note and Experimental Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of 3-Hydroxy-2-methylbenzonitrile, a valuable intermediate in the development of novel pharmaceutical compounds and functional materials. The protocols outlined below are based on established chemical transformations and offer two viable synthetic routes to obtain the target molecule.

Introduction

Substituted benzonitriles are a critical class of organic compounds that serve as versatile building blocks in medicinal chemistry and materials science. The presence of the nitrile group allows for a wide range of chemical transformations, making these compounds key intermediates in the synthesis of various therapeutic agents and functional polymers. This compound, with its specific substitution pattern, presents a unique scaffold for the exploration of new chemical entities with potential biological activity.

Synthetic Strategies

Two primary synthetic strategies are presented for the laboratory-scale synthesis of this compound:

-

Route A: Formylation of 2-Methylphenol followed by Oximation and Dehydration. This is a reliable two-step process starting from the readily available 2-methylphenol (o-cresol).

-

Route B: Sandmeyer Reaction of 3-Amino-2-methylphenol. This classic method provides an alternative pathway from an amino-substituted precursor.

Route A: From 2-Methylphenol

This route involves the ortho-formylation of 2-methylphenol to yield 3-hydroxy-2-methylbenzaldehyde, which is then converted to the target nitrile.

Experimental Protocol

Step 1: Synthesis of 3-Hydroxy-2-methylbenzaldehyde

-

Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve 10.8 g (0.1 mol) of 2-methylphenol in 100 mL of anhydrous toluene.

-

Reagent Addition: Add 27.6 g (0.2 mol) of anhydrous potassium carbonate to the solution. Heat the mixture to 75-80°C with vigorous stirring.

-

Formylation: Slowly add a solution of 11.7 mL (0.15 mol) of dichloromethyl methyl ether in 20 mL of anhydrous toluene from the dropping funnel over a period of 1 hour.

-

Reaction: After the addition is complete, continue stirring the reaction mixture at 75-80°C for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Cool the reaction mixture to room temperature and slowly pour it into 200 mL of ice-cold 1 M hydrochloric acid. Stir for 30 minutes.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 75 mL).

-

Washing and Drying: Combine the organic layers and wash with water (2 x 50 mL) and then with brine (50 mL). Dry the organic phase over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to afford pure 3-hydroxy-2-methylbenzaldehyde.

Step 2: Synthesis of this compound

-

Reaction Setup: In a 250 mL round-bottom flask, dissolve the 3-hydroxy-2-methylbenzaldehyde obtained from the previous step in 100 mL of formic acid.

-

Reagent Addition: Add 8.3 g (0.12 mol) of hydroxylamine hydrochloride to the solution.[1]

-

Reaction: Heat the mixture to reflux (approximately 100-110°C) and maintain for 3-4 hours.[1] Monitor the reaction by TLC.

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it into 300 mL of ice water. A precipitate may form.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

-

Washing and Drying: Combine the organic extracts and wash them with water and then with brine. Dry the organic phase over anhydrous magnesium sulfate.

-

Purification: Filter the mixture and remove the solvent by rotary evaporation to yield the crude product. Further purification can be achieved by recrystallization or column chromatography to obtain pure this compound.

Data Summary (Route A)

| Step | Reactant | Product | Molecular Weight ( g/mol ) | Moles (mol) | Theoretical Yield (g) | Actual Yield (g) | Yield (%) |

| 1 | 2-Methylphenol | 3-Hydroxy-2-methylbenzaldehyde | 108.14 | 0.1 | 13.61 | - | 60-70 |

| 2 | 3-Hydroxy-2-methylbenzaldehyde | This compound | 136.15 | - | - | - | 80-90 |

Note: Actual yields are dependent on experimental conditions and purification efficiency.

Route B: Sandmeyer Reaction

This alternative synthesis begins with the diazotization of 3-amino-2-methylphenol, followed by a copper(I) cyanide-mediated conversion to the nitrile. The Sandmeyer reaction is a fundamental transformation for introducing a nitrile group onto an aromatic ring.

Experimental Protocol

-

Diazotization:

-

In a 250 mL beaker, dissolve 12.3 g (0.1 mol) of 3-amino-2-methylphenol in a mixture of 30 mL of concentrated hydrochloric acid and 50 mL of water.

-

Cool the solution to 0-5°C in an ice-salt bath with constant stirring.

-

Slowly add a pre-cooled aqueous solution of 7.2 g (0.105 mol) of sodium nitrite in 20 mL of water dropwise, ensuring the temperature remains below 5°C.

-

Stir the mixture for an additional 30 minutes at 0-5°C to ensure complete formation of the diazonium salt.

-

-

Cyanation:

-

In a separate 500 mL flask, prepare a solution of 13.5 g (0.15 mol) of copper(I) cyanide in a solution of 19.5 g (0.3 mol) of sodium cyanide in 100 mL of water.

-

Cool this solution to 0-5°C.

-

Slowly and carefully add the cold diazonium salt solution to the copper(I) cyanide solution with vigorous stirring. Effervescence (release of nitrogen gas) will be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it to 50-60°C for 1 hour.

-

-

Work-up and Purification:

-

Cool the reaction mixture and extract the product with ethyl acetate (3 x 100 mL).

-

Wash the combined organic layers with water and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

-

Data Summary (Route B)

| Reactant | Product | Molecular Weight ( g/mol ) | Moles (mol) | Theoretical Yield (g) | Expected Yield (%) |

| 3-Amino-2-methylphenol | This compound | 123.15 | 0.1 | 13.31 | 65-75 |

Note: Yields for the Sandmeyer reaction can vary and are sensitive to reaction conditions.

Visualizing the Synthesis

Experimental Workflow for Route A